molecular formula C25H29N5O3 B15155129 2-(4-{[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide

2-(4-{[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B15155129
M. Wt: 447.5 g/mol
InChI Key: HOWFIGPUGBQRNZ-UHFFFAOYSA-N
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Description

2-{4-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a piperazine ring, and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The pyrazole and piperazine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the amine with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenol derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrazole ring, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

In medicine, this compound has potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, while the piperazine ring can enhance binding affinity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[5-(4-methoxyphenyl)-2H-pyrazole-3-carbonyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide
  • 2-{4-[5-(4-chlorophenyl)-2H-pyrazole-3-carbonyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide

Uniqueness

The presence of the ethoxy group in 2-{4-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]piperazin-1-yl}-N-(4-methylphenyl)acetamide makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

2-[4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H29N5O3/c1-3-33-21-10-6-19(7-11-21)22-16-23(28-27-22)25(32)30-14-12-29(13-15-30)17-24(31)26-20-8-4-18(2)5-9-20/h4-11,16H,3,12-15,17H2,1-2H3,(H,26,31)(H,27,28)

InChI Key

HOWFIGPUGBQRNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C

Origin of Product

United States

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